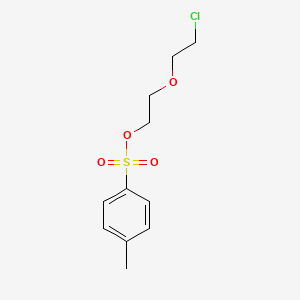

Chloroethoxyethyl-tosylate

Overview

Description

Chloroethoxyethyl-tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis due to their excellent leaving group properties. This compound is particularly useful in various chemical reactions, including nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethoxyethyl-tosylate can be synthesized through the esterification of chloroethoxyethanol with p-toluenesulfonyl chloride. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosylate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Chloroethoxyethyl-tosylate primarily undergoes nucleophilic substitution reactions due to the presence of the tosylate group, which is a good leaving group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, to enhance the nucleophilicity of the nucleophile.

Elimination Reactions: Strong bases, such as sodium hydride or potassium tert-butoxide, can induce elimination reactions, leading to the formation of alkenes.

Major Products:

Nucleophilic Substitution: The major products are ethers, thioethers, or amines, depending on the nucleophile used.

Elimination Reactions: The major product is an alkene.

Scientific Research Applications

Chloroethoxyethyl-tosylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.

Medicine: It is used in the synthesis of drug molecules and prodrugs, which are inactive compounds that can be metabolized into active drugs in the body.

Industry: It is used in the production of specialty chemicals, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of chloroethoxyethyl-tosylate involves the nucleophilic attack on the carbon atom bonded to the tosylate group. This leads to the displacement of the tosylate group and the formation of a new bond between the nucleophile and the carbon atom. The tosylate group acts as a leaving group, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Methanesulfonyl Chloride: Similar to chloroethoxyethyl-tosylate, methanesulfonyl chloride is used to convert alcohols into good leaving groups for nucleophilic substitution reactions.

Trifluoromethanesulfonyl Chloride: This compound is also used to create good leaving groups and is known for its high reactivity.

Uniqueness: this compound is unique due to its specific structure, which allows for selective reactions with various nucleophiles. Its chloroethoxyethyl group provides additional functionality, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C11H15ClO4S |

|---|---|

Molecular Weight |

278.75 g/mol |

IUPAC Name |

2-(2-chloroethoxy)ethyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H15ClO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9H2,1H3 |

InChI Key |

SWPSLRINHOQENG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2,3-diaza-spiro[4.4]non-3-ene-2-carboxamidine](/img/structure/B8423353.png)

![7-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B8423360.png)

![2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide](/img/structure/B8423436.png)